molecular formula C13H17N3O2S2 B2636453 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine CAS No. 1396811-68-9

4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine

Cat. No.: B2636453
CAS No.: 1396811-68-9
M. Wt: 311.42
InChI Key: VFDSCSGSGMVPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study highlighted the synthesis of thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cell lines. Compounds exhibited promising growth inhibitory effects, particularly on Raji and HL60 cancer cells, suggesting potential for further drug development (Inceler, Yılmaz, & Baytas, 2013).

Antimicrobial and Antifungal Agents

  • Another research effort synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrating significant antibacterial activity against gram-positive bacteria and notable antifungal activity. This indicates the potential of such compounds in developing new antimicrobial agents (Prakash et al., 2011).

Anticholinesterase Effects

  • Pyrazoline derivatives have been evaluated for their anticholinesterase effects, relevant in treating neurodegenerative disorders. Piperidine derivatives, in particular, were found to be more effective on cholinesterases, with certain compounds identified as effective acetylcholinesterase inhibitors. This underscores their potential in treating diseases like Alzheimer's (Altıntop, 2020).

Synthetic Methodologies

  • Research on synthetic methodologies has led to the development of efficient processes for creating key intermediates in drug synthesis. For example, a robust synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the synthesis of Crizotinib, demonstrates the importance of such compounds in pharmaceutical manufacturing (Fussell et al., 2012).

Molecular Interaction Studies

  • Detailed molecular interaction studies of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors provide insights into the steric and electrostatic requirements for receptor binding, offering guidance for the design of receptor-specific agents (Shim et al., 2002).

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c17-20(18,13-3-1-10-19-13)16-8-4-12(5-9-16)11-15-7-2-6-14-15/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDSCSGSGMVPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.